1-(1-Ethylpiperidin-4-yl)-3-propylurea
Description
1-(1-Ethylpiperidin-4-yl)-3-propylurea is a urea derivative characterized by a piperidine ring substituted with an ethyl group at the 1-position and a propylurea moiety at the 4-position. The compound combines a lipophilic piperidine scaffold with a urea functional group, a structural motif often associated with bioactivity in medicinal chemistry. Urea derivatives are known for their hydrogen-bonding capabilities, which enhance binding affinity to biological targets . The ethyl group on the piperidine ring may influence pharmacokinetic properties, such as metabolic stability and membrane permeability, while the propyl chain could modulate solubility and target engagement .
Properties
IUPAC Name |
1-(1-ethylpiperidin-4-yl)-3-propylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-3-7-12-11(15)13-10-5-8-14(4-2)9-6-10/h10H,3-9H2,1-2H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRRLFAVLDGIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1CCN(CC1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylpiperidin-4-yl)-3-propylurea typically involves the reaction of 1-ethylpiperidine with an isocyanate derivative. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethylpiperidin-4-yl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the urea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(1-Ethylpiperidin-4-yl)-3-propylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpiperidin-4-yl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Urea Derivatives
Pharmacological and Functional Differences
- Chlorpropamide : A sulfonylurea antidiabetic agent that stimulates insulin secretion by closing ATP-sensitive potassium channels in pancreatic β-cells. Its sulfonyl group enhances binding to the sulfonylurea receptor (SUR1) . In contrast, this compound lacks the sulfonyl group, suggesting divergent mechanisms.
- The ethylpiperidinyl group in the target compound may similarly confer affinity for peripheral CB1 receptors .
- Scaffold Versatility : 1-(3-Ethynylphenyl)-3-propylurea () exemplifies the use of aryl-urea scaffolds in drug discovery, where substituents like ethynyl groups enable click chemistry for bioconjugation. The ethylpiperidinyl group in the target compound offers a distinct spatial arrangement for target interaction .
Physicochemical Properties
- Solubility and Lipophilicity : Chlorpropamide has moderate water solubility (logP ~1.74) due to its sulfonyl group, whereas the ethylpiperidinyl group in the target compound likely increases lipophilicity (predicted logP ~2.5), enhancing blood-brain barrier penetration .
Therapeutic Potential
- The ethylpiperidinyl moiety in this compound may position it for central nervous system (CNS) or peripheral receptor modulation, contrasting with chlorpropamide’s pancreatic focus. Piperidine-ureas in –3 demonstrate CB1 antagonism, suggesting applications in metabolic syndrome or addiction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
